molecular formula C13H10N6S2 B286851 3-(3-Methylphenyl)-6-(4-methyl-1,2,3-thiadiazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(3-Methylphenyl)-6-(4-methyl-1,2,3-thiadiazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B286851
M. Wt: 314.4 g/mol
InChI Key: VNXGDTFCTFFIEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Methylphenyl)-6-(4-methyl-1,2,3-thiadiazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a novel compound that has gained significant attention in the scientific community due to its potential use in various research applications. This compound has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.

Mechanism of Action

The exact mechanism of action of 3-(3-Methylphenyl)-6-(4-methyl-1,2,3-thiadiazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it has been proposed that the compound exerts its biological activity by inhibiting various enzymes and signaling pathways in the cell. For example, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of prostaglandins that play a role in inflammation.
Biochemical and Physiological Effects:
3-(3-Methylphenyl)-6-(4-methyl-1,2,3-thiadiazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been found to have significant biochemical and physiological effects. It has been reported to exhibit potent antimicrobial activity against various bacterial and fungal strains. Additionally, it has been found to have anticancer activity against various cancer cell lines. Furthermore, it has been reported to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 3-(3-Methylphenyl)-6-(4-methyl-1,2,3-thiadiazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its broad spectrum of biological activity. It can be used in various assays to study the activity of enzymes, signaling pathways, and cellular processes. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in aqueous-based assays.

Future Directions

There are several future directions for the research on 3-(3-Methylphenyl)-6-(4-methyl-1,2,3-thiadiazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One of the most promising directions is the development of new derivatives of this compound with improved biological activity and solubility. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and to identify its molecular targets. Furthermore, the potential use of this compound in various therapeutic applications, such as in the treatment of cancer and infectious diseases, should be explored.

Synthesis Methods

The synthesis of 3-(3-Methylphenyl)-6-(4-methyl-1,2,3-thiadiazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been reported in the literature using different methods. One of the most common methods involves the reaction of 3-(3-methylphenyl)-1,2,4-triazole-5-thiol with 4-methyl-1,2,3-thiadiazol-5-amine in the presence of a catalyst such as triethylamine. The reaction is carried out under reflux conditions in a suitable solvent such as dimethylformamide. The resulting product is then purified using column chromatography to obtain the final compound.

Scientific Research Applications

3-(3-Methylphenyl)-6-(4-methyl-1,2,3-thiadiazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been found to have potential use in various scientific research applications. One of the most promising applications of this compound is in the field of medicinal chemistry, where it can be used as a lead compound for the development of new drugs. It has been reported to exhibit significant antimicrobial, anticancer, and anti-inflammatory activities.

properties

Molecular Formula

C13H10N6S2

Molecular Weight

314.4 g/mol

IUPAC Name

3-(3-methylphenyl)-6-(4-methylthiadiazol-5-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C13H10N6S2/c1-7-4-3-5-9(6-7)11-15-16-13-19(11)17-12(20-13)10-8(2)14-18-21-10/h3-6H,1-2H3

InChI Key

VNXGDTFCTFFIEF-UHFFFAOYSA-N

SMILES

CC1=CC=CC(=C1)C2=NN=C3N2N=C(S3)C4=C(N=NS4)C

Canonical SMILES

CC1=CC(=CC=C1)C2=NN=C3N2N=C(S3)C4=C(N=NS4)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.